3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Description
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS.BrH/c1-2-4-14(5-3-1)20-15-8-6-13(7-9-15)16-12-21-17-18-10-11-19(16)17;/h1-9,12H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEMZQJNOUCHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of acidic or basic catalysts and may be carried out under reflux or microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the phenyl or thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol, dichloromethane, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer activities
Medicine: Research has indicated potential therapeutic applications, including as an anticancer agent and an antimicrobial agent
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with bacterial cell membranes or enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulator and anthelmintic agent.
Imidazo[2,1-b][1,3,4]thiadiazoles: Compounds with similar core structures that exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide stands out due to its specific substitution pattern and the presence of the phenoxyphenyl group, which may enhance its biological activity and selectivity compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
